molecular formula C7H7ClO B042318 2-Chloro-5-methylphenol CAS No. 615-74-7

2-Chloro-5-methylphenol

Cat. No. B042318
CAS RN: 615-74-7
M. Wt: 142.58 g/mol
InChI Key: SMFHPCZZAAMJJO-UHFFFAOYSA-N
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Description

2-Chloro-5-methylphenol, also known as 6-Chloro-m-cresol, is a chemical compound with the formula C7H7ClO . It is used as a pharmaceutical intermediate and to make other chemicals .


Synthesis Analysis

5-Chloro-2-methylphenol can be synthesized from 5-chloro-2-methylaniline . It is formed as one of the hydroxylation reaction products of p-chlorotoluene .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-methylphenol consists of a phenol group with a chlorine atom and a methyl group attached to the benzene ring . The molecular weight is 142.583 .


Physical And Chemical Properties Analysis

2-Chloro-5-methylphenol has a molecular weight of 142.583 . It has a boiling point of 196 °C and a melting point of 46-48 °C . The density is 1.215 g/mL at 25 °C .

Scientific Research Applications

Organic Building Blocks

2-Chloro-5-methylphenol is used as an organic building block in various chemical reactions . It’s a versatile compound that can be used to synthesize a wide range of organic molecules.

Sonochemical Degradation

The compound has been used in studies related to sonochemical degradation. Specifically, it has been reported that the degradation of 2-chloro-5-methyl phenol in aqueous solution by ultrasonication (US) in the presence of TiO2 and H2O2 .

Synthesis of Dichloroethene Derivatives

2-Chloro-5-methylphenol has been used in the synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene . This shows its utility in the creation of complex organic compounds.

Hydroxylation Reaction Products

5-Chloro-2-methylphenol, a related compound, is formed as one of the hydroxylation reaction products of p-chlorotoluene . This suggests that 2-Chloro-5-methylphenol could potentially be used in similar reactions.

Synthesis of Salicylaldehyde Derivatives

5-Chloro-2-methylphenol may be used in the synthesis of 4-chlorosalicylaldehyde triacetate . This indicates that 2-Chloro-5-methylphenol could potentially be used in similar synthetic pathways.

Synthesis of Chlorinated Aromatic Compounds

5-Chloro-2-methylphenol may be used in the synthesis of 1-chloro-3-isopropoxy-4-methylbenzene . This suggests that 2-Chloro-5-methylphenol could be used in the synthesis of other chlorinated aromatic compounds.

Safety And Hazards

2-Chloro-5-methylphenol may cause an allergic skin reaction and serious eye damage. It is harmful if swallowed or in contact with skin . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-chloro-5-methylphenol
Source PubChem
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InChI

InChI=1S/C7H7ClO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFHPCZZAAMJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
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DSSTOX Substance ID

DTXSID1046558
Record name 2-Chloro-5-methylphenol
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Molecular Weight

142.58 g/mol
Source PubChem
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Physical Description

Solid; [HSDB] Off-white solid; [MSDSonline]
Record name 3-Methyl-6-chlorophenol
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Boiling Point

196 °C
Record name 3-METHYL-6-CHLOROPHENOL
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Solubility

Very soluble in ethanol, Greater than 1.00 mg/l in water
Record name 3-METHYL-6-CHLOROPHENOL
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Density

1.215 g/cu cm
Record name 3-METHYL-6-CHLOROPHENOL
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Vapor Pressure

0.04 [mmHg]
Record name 3-Methyl-6-chlorophenol
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Product Name

2-Chloro-5-methylphenol

Color/Form

Prisms from petroleum ether

CAS RN

615-74-7, 54548-50-4
Record name 2-Chloro-5-methylphenol
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Record name 2-Chloro-5-methylphenol
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Record name Phenol, 3-methyl-, monochloro deriv.
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Record name Phenol, 2-chloro-5-methyl-
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Record name 2-Chloro-5-methylphenol
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Record name 6-chloro-m-cresol
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Record name 2-CHLORO-5-METHYLPHENOL
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Record name 3-METHYL-6-CHLOROPHENOL
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Melting Point

45.5 °C
Record name 3-METHYL-6-CHLOROPHENOL
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2-chloro-5-methylphenol influence its crystal formation and what types of intermolecular interactions are observed?

A1: The crystal structure of 2-chloro-5-methylphenol is characterized by two unique molecules within its asymmetric unit. [] These molecules arrange themselves in a way that facilitates various intermolecular interactions, including:

    Q2: Can 2-chloro-5-methylphenol be used as a starting material for the synthesis of more complex molecules?

    A3: Yes, 2-chloro-5-methylphenol can act as a valuable building block in organic synthesis. For example, it readily reacts with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine. [] This reaction yields highly functionalized 2-oxo-2H-chromenes (also known as coumarins), demonstrating its utility in constructing more complex molecular structures. []

    Q3: What analytical methods are commonly employed for the detection and quantification of benzene derivatives, including 2-chloro-5-methylphenol, in biological samples?

    A4: High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of benzene derivatives, including 2-chloro-5-methylphenol, in biological samples like urine and blood. [] This method allows for the separation and quantification of these compounds, making it a crucial tool in occupational monitoring and biomonitoring studies. []

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